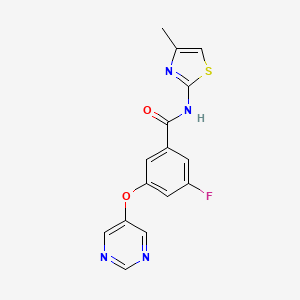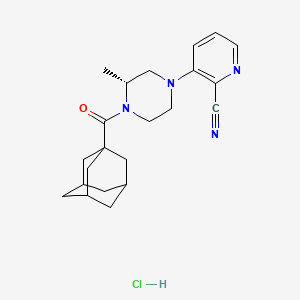![molecular formula C28H30F3N7O3 B611823 N-(6-{4-[({4-[(4-甲基哌嗪-1-基)甲基]-3-(三氟甲基)苯基}甲酰胺)氨基]苯氧基}嘧啶-4-基)环丙烷甲酰胺 CAS No. 1421227-52-2](/img/structure/B611823.png)
N-(6-{4-[({4-[(4-甲基哌嗪-1-基)甲基]-3-(三氟甲基)苯基}甲酰胺)氨基]苯氧基}嘧啶-4-基)环丙烷甲酰胺
描述
Novel mediator of proliferation of primary retinal pigment epithelial cells
WS3 is a non-specific proliferative molecule that modulates the activity of Erb3 binding protein-1 and the IκB kinase pathway.
科学研究应用
Electrochemical Catalyst
WS3 has been studied as an electrochemical catalyst . It has shown potential as a catalyst for the electrochemical hydrogen evolution reaction . This application is significant in the field of energy storage and conversion, particularly in the context of renewable energy technologies.
Layered Structure Material
WS3 has a layered structure, which has attracted great research interest due to its unique physical and chemical properties . This structure is synthesized through the sulphurization of WO3·0.33H2O in a solvothermal reaction . The layered structure of WS3 extends the family of layered tungsten sulphide materials .
Pharmaceutical Chemistry
The cyclopropane structural motif in the compound is widespread in natural products and is usually essential for biological activities . It attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties .
作用机制
Target of Action
WS3, also known as N-(6-(4-(3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide, primarily targets the Erb3 binding protein-1 (EBP1) and the IκB kinase pathway . EBP1 is a protein that plays a crucial role in cell proliferation and survival, while the IκB kinase pathway is involved in the regulation of immune response and inflammation .
Mode of Action
WS3 interacts with its targets, EBP1 and the IκB kinase pathway, to induce cell proliferation .
Biochemical Pathways
The biochemical pathways affected by WS3 are primarily related to cell proliferation and immune response, given its interaction with EBP1 and the IκB kinase pathway . The downstream effects of these interactions can lead to increased cell growth and modulation of immune responses.
Result of Action
The primary molecular and cellular effect of WS3’s action is the induction of cell proliferation . This is particularly observed in β cells, a type of cell found in the pancreas that produces insulin . WS3 has been shown to induce proliferation in these cells, which could have potential implications for the treatment of conditions like diabetes .
属性
IUPAC Name |
N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOYRNAERIVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is tungsten trisulfide (WS3)?
A1: Tungsten trisulfide (WS3) is a chemical compound with potential applications in various fields, including catalysis and electronics.
Q2: What is the difference between amorphous WS3 and crystalline WS3?
A2: Amorphous WS3 lacks a well-defined, long-range ordered structure. Crystalline WS3 possesses a defined structure, recently reported to be a layered structure. [, ]
Q3: What are the potential advantages of using WS3 as a catalyst for the hydrogen evolution reaction (HER)?
A3: WS3 exhibits promising electrocatalytic activity for HER due to its unique electronic structure and the presence of active sites on its surface. [, , ]
Q4: How does the morphology of WS3 affect its catalytic performance?
A4: Research suggests that the amorphous structure of WS3, compared to crystalline WS2, leads to a larger surface area and potentially exposes more active sites for improved catalytic activity. []
Q5: What is the role of WS3 in enhancing the performance of silicon nanowires for solar-driven hydrogen production?
A5: Tungsten sulfides, both in crystalline (WS2) and amorphous (WS3) forms, have been shown to enhance photoelectrochemical hydrogen production in silicon nanowires. The amorphous WS3 exhibits higher catalytic activity for the hydrogen evolution reaction compared to crystalline WS2. []
Q6: Can WS3 be combined with other materials to improve its catalytic properties?
A6: Yes, combining WS3 with reduced graphene oxide (rGO) has shown synergistic effects, improving both its HER and oxygen reduction reaction (ORR) activities due to enhanced conductivity and increased surface area. [, ]
Q7: What are the advantages of electrochemical synthesis for producing WS3-based materials?
A7: Electrochemical synthesis offers a more environmentally friendly approach compared to traditional methods, as it reduces the use of hazardous chemicals and high-energy processes. This approach also allows for controlled synthesis and direct deposition of WS3 on conductive substrates. [, ]
Q8: How does the oxidation method used to produce graphene oxide affect the properties of WS3-x/rGO hybrids?
A8: The choice of oxidation method employed during graphene oxide synthesis significantly impacts the properties of the final WS3-x/rGO hybrid. Using different oxidation techniques such as Hummers, Staudenmaier, or Hofmann methods will result in variations in the amount of metallic species present in the rGO, which in turn influences the electrocatalytic performance of the hybrid. []
Q9: What is the significance of the presence of WS3 in the trigonal crystal system?
A9: The successful synthesis of crystalline WS3 with a layered structure belonging to the trigonal crystal system broadens the scope of layered tungsten sulfide materials. []
Q10: How does the presence of sulfur in different oxidation states affect the properties of WS3?
A10: Studies on amorphous tungsten sulfides suggest that the presence of sulfur in both -1 and -2 oxidation states in WS3 contributes to a greater degree of disorder in the W—S bonding compared to WS5. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)

![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)